(1R,2S)-VU0155041 was developed as part of a series of compounds aimed at modulating mGluR4 activity. The synthesis and characterization of this compound were reported in various studies, notably by Niswender et al. (2008), which highlighted its potential utility in pharmacological research related to glutamate signaling pathways. The compound is classified under the category of metabotropic glutamate receptor modulators and is specifically noted for its selectivity towards mGluR4.
The synthesis of (1R,2S)-VU0155041 involves several steps that utilize standard organic chemistry techniques. While the exact synthetic pathway can vary, it generally includes:
The molecular weight of (1R,2S)-VU0155041 is approximately 316.18 g/mol, with a chemical formula of .
The molecular structure of (1R,2S)-VU0155041 can be described as follows:
The InChI Key for (1R,2S)-VU0155041 is QYHQKAPECWRTME-FBVLPHPLSA-N, which can be used for database searches .
(1R,2S)-VU0155041 participates in various chemical reactions relevant to its function as a positive allosteric modulator:
The mechanism of action for (1R,2S)-VU0155041 primarily involves:
(1R,2S)-VU0155041 has several significant applications in scientific research:
Metabotropic glutamate receptors (mGluRs) belong to the class C G protein-coupled receptor (GPCR) superfamily and serve as critical regulators of excitatory neurotransmission. Unlike ionotropic glutamate receptors that mediate fast synaptic transmission, mGluRs modulate synaptic efficacy through second messenger systems. Group III mGluRs—comprising mGluR4, mGluR6, mGluR7, and mGluR8—are presynaptically localized and primarily coupled to Gᵢ/Gₒ proteins. Their activation inhibits adenylyl cyclase, reduces cAMP production, and suppresses voltage-gated calcium channels, ultimately dampening neurotransmitter release [5] [10].
mGluR4, the most extensively studied Group III subtype, is highly expressed in key brain regions governing motor control and reward processing, including the cerebellum, basal ganglia, thalamus, and nucleus accumbens [4] [10]. Its localization at presynaptic terminals positions it as a "brake" for glutamate release, preventing excitotoxicity and maintaining synaptic homeostasis. In the striatopallidal pathway, mGluR4 activation reduces GABAergic transmission, indirectly modulating dopaminergic signaling. This fine-tuning capability enables mGluR4 to influence long-term depression (LTD) and spike-timing-dependent plasticity, mechanisms underpinning motor learning and habit formation [3] [7].
Table 1: Distribution and Functions of Group III mGluRs in the CNS
Receptor | Primary CNS Locations | Key Physiological Roles |
---|---|---|
mGluR4 | Cerebellum, basal ganglia, thalamus, olfactory bulb | Modulates GABA/glutamate release, motor coordination, neuroprotection |
mGluR6 | Retina | Visual signal transduction |
mGluR7 | Hippocampus, amygdala, cortex | Anxiety regulation, fear memory extinction, stress response |
mGluR8 | Cortex, hippocampus, olfactory bulb | Synaptic plasticity, olfaction, emotion processing |
Parkinson’s Disease Pathophysiology
Parkinson’s disease (PD) arises from degeneration of dopaminergic neurons in the substantia nigra pars compacta, disrupting the balance between direct and indirect pathways in the basal ganglia. This imbalance results in hyperactivity of the indirect pathway, characterized by excessive glutamatergic output from the subthalamic nucleus (STN) to the globus pallidus interna (GPi). The consequent inhibition of thalamocortical projections manifests as bradykinesia, rigidity, and tremor [3] [7]. Current dopamine-replacement therapies (e.g., L-DOPA) initially alleviate symptoms but lose efficacy over time and induce dyskinesias. These limitations underscore the need for non-dopaminergic strategies targeting downstream elements of basal ganglia circuitry [3] [5].
mGluR4 modulation represents a promising approach for several reasons:
Neuropsychiatric Applications
Beyond PD, mGluR4 modulation shows therapeutic potential for neuropsychiatric conditions characterized by maladaptive plasticity:
Table 2: Therapeutic Advantages of mGluR4 Modulation vs. Current PD Treatments
Therapeutic Approach | Mechanism | Key Limitations | mGluR4 PAM Advantages |
---|---|---|---|
L-DOPA | Dopamine precursor | Wearing-off, dyskinesias, psychosis | Non-dopaminergic; avoids psychosis risk |
DA Agonists (e.g., pramipexole) | Direct D2 receptor activation | Impulse control disorders, somnolence | Lower abuse liability, minimal off-target effects |
Deep Brain Stimulation | Electrical STN/GPi inhibition | Surgical risks, hardware complications | Non-invasive, tunable pharmacology |
mGluR4 PAMs (e.g., (1R,2S)-VU0155041) | Glutamate release inhibition | None reported in preclinical models | Symptomatic efficacy + potential neuroprotection |
Chemical Data for (1R,2S)-VU0155041
Property | Value |
---|---|
IUPAC Name | (1R,2S)-2-[(3,5-Dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid |
Molecular Formula | C₁₄H₁₅Cl₂NO₃ |
Molecular Weight | 316.18 g/mol |
CAS Number | 1263273-14-8 |
Solubility | Soluble in DMSO (50 mg/mL) |
Storage Conditions | -20°C (solid); -80°C (in solution) |
Biological Activity | mGluR4 partial agonist/PAM; EC₅₀: 693–798 nM [2] [7] |
Chemical Structure:
O ║ C⎯OH ╱ ╲ ◢▮▮▮▮ C═O ▮▮▮▮▮▮⎯NH⎯⎯⎯⎯Cl | Cl
(Stereochemistry: Cyclohexane ring with cis-1R,2S configuration)
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3